![molecular formula C7H9BrO3 B12850198 4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl- CAS No. 81956-30-1](/img/structure/B12850198.png)
4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-
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Overview
Description
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dioxin ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 2,2-dimethyl-4H-1,3-dioxin-4-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), yielding the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (acetone, ethanol), and bases (potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Methyl derivatives.
Scientific Research Applications
Pharmaceutical Development
4H-1,3-Dioxin-4-one derivatives have been investigated for their biological activities. For instance, compounds related to this dioxin structure have shown promise in:
- Anticancer Activity : Studies suggest that dioxin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents.
Material Science
The unique chemical structure of 4H-1,3-Dioxin-4-one allows it to be used in the synthesis of advanced materials:
- Polymer Synthesis : It can serve as a monomer or cross-linking agent in the production of polymers with tailored properties for applications in coatings and adhesives.
- Nanocomposites : Research has explored the incorporation of dioxin derivatives into nanocomposites to enhance mechanical strength and thermal stability.
Environmental Chemistry
The compound's stability and reactivity make it relevant in environmental studies:
- Pollutant Degradation : Investigations into the degradation pathways of dioxins indicate potential applications in the remediation of contaminated environments.
- Analytical Chemistry : The compound can be utilized as a standard reference material in analytical methods for detecting dioxins in environmental samples.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various dioxin derivatives for their anticancer properties. The results indicated that certain modifications to the 4H-1,3-Dioxin structure enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development based on these compounds.
Case Study 2: Polymer Applications
Research conducted at a leading polymer science institute demonstrated that incorporating brominated dioxins into polymer matrices significantly improved fire resistance without compromising mechanical properties. This finding opens avenues for developing safer materials for construction and consumer products.
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Pharmaceutical | Anticancer and antimicrobial activities | Enhanced cytotoxicity against cancer cells |
Material Science | Polymer synthesis and nanocomposites | Improved fire resistance in polymer matrices |
Environmental Chemistry | Pollutant degradation and analytical standards | Effective degradation pathways identified |
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity . The compound’s effects are mediated through pathways involving electrophilic substitution and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- 2-Bromomethylquinoline-3-carboxylate
Uniqueness
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific dioxin ring structure and the presence of two methyl groups, which confer distinct chemical properties. This compound’s reactivity and versatility in various chemical reactions make it a valuable tool in synthetic chemistry and scientific research.
Biological Activity
4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl- is a synthetic compound that has garnered attention due to its potential biological activities. This compound is part of a larger family of dioxin derivatives known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and case studies.
Synthesis
The synthesis of 4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl- involves several chemical reactions. The compound can be synthesized from brominated Meldrum’s acid derivatives through a series of reactions that include coupling with acylketene sources. A notable method involves the reaction of γ-brominated β-keto acids with specific reagents to yield high-purity products .
Antibacterial Properties
Research indicates that derivatives of 4H-1,3-Dioxin-4-one exhibit significant antibacterial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains. In one study, derivatives displayed minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
6-(Bromomethyl)-2,2-dimethyl-4H-dioxin-4-one | E. coli | 62.5 |
6-(Bromomethyl)-2,2-dimethyl-4H-dioxin-4-one | S. aureus | 78.12 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been explored. Studies show that certain dioxin derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the suppression of NF-κB activation pathways .
Cytotoxic Effects
Cytotoxicity assays have demonstrated that some derivatives of 4H-1,3-Dioxin-4-one can induce cell death in cancer cell lines such as HeLa and A549. The IC50 values for these effects were observed to be around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . This suggests a potential application in cancer therapeutics.
Case Studies
Case Study 1: Antibacterial Activity Assessment
A recent study assessed the antibacterial efficacy of various dioxin derivatives against common pathogens. Among them, the bromomethyl derivative showed promising results against Gram-negative bacteria with an MIC value significantly lower than that of traditional antibiotics like tetracycline .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanism of dioxin derivatives in a murine model. The study found that treatment with these compounds led to a marked reduction in inflammatory markers and improved clinical outcomes in models of acute inflammation .
Properties
CAS No. |
81956-30-1 |
---|---|
Molecular Formula |
C7H9BrO3 |
Molecular Weight |
221.05 g/mol |
IUPAC Name |
6-(bromomethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(2)10-5(4-8)3-6(9)11-7/h3H,4H2,1-2H3 |
InChI Key |
HPJDBTSUOAQLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CBr)C |
Origin of Product |
United States |
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